3-(1H-Imidazol-4-yl)phenol
Overview
Description
3-(1H-Imidazol-4-yl)phenol is an organic compound that features both an imidazole ring and a phenol group The imidazole ring is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms, while the phenol group consists of a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Imidazol-4-yl)phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a suitable base and a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it versatile for different applications.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as recrystallization and purification to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3-(1H-Imidazol-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazole derivatives.
Substitution: Both the imidazole and phenol groups can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation may involve alkyl halides.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Saturated imidazole derivatives.
Substitution: Halogenated or alkylated imidazole and phenol derivatives.
Scientific Research Applications
3-(1H-Imidazol-4-yl)phenol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It is utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-4-yl)phenol involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity . These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
- 4-(1H-Imidazol-1-yl)phenol
- 2-(1H-Imidazol-1-yl)phenol
- 1-Phenylimidazole
Uniqueness: 3-(1H-Imidazol-4-yl)phenol is unique due to the specific positioning of the imidazole ring and phenol group, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities and selectivities, making it valuable for specific applications .
Properties
IUPAC Name |
3-(1H-imidazol-5-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-8-3-1-2-7(4-8)9-5-10-6-11-9/h1-6,12H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQHXDBJGQGWHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CN=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648098 | |
Record name | 3-(1H-Imidazol-5-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142677-42-7 | |
Record name | 3-(1H-Imidazol-5-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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